![molecular formula C12H15N3O4 B2905129 5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester CAS No. 886360-73-2](/img/structure/B2905129.png)
5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester
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Overview
Description
5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester is a chemical compound with the molecular formula C12H16N2O2 . It is a derivative of 5-nitro-2-(piperazin-1-yl)benzoic acid, which has the molecular formula C11H13N3O4 .
Molecular Structure Analysis
The molecular structure of 5-nitro-2-(piperazin-1-yl)benzoic acid, a related compound, is given by the InChI code: 1S/C11H13N3O4/c15-11(16)9-7-8(14(17)18)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2,(H,15,16) .Scientific Research Applications
SIRT6 Inhibition
Derivatives of this compound have been used as inhibitors of SIRT6, which is a target for the treatment of diabetes .
Cytotoxicity Studies
The compound has been involved in cytotoxicity studies, which are essential for assessing the safety and efficacy of new pharmaceuticals .
Binding Affinity Studies
It may be used in binding affinity studies, particularly for receptors such as the 5-HT1A receptor, which is significant in neuroscience research .
Synthesis of Novel Derivatives
Researchers have designed and synthesized novel derivatives of compounds like methyl 5-nitro-2-(piperazin-1-yl)benzoate for various biochemical applications .
Mechanism of Action
Mode of Action
It is known that nitrobenzoic acid derivatives can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
It is known that nitrobenzoic acid derivatives can be involved in various biochemical reactions, potentially affecting multiple pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 5-Nitro-2-(Piperazin-1-yl)benzoate. Specific studies on how environmental factors influence this compound are currently lacking .
properties
IUPAC Name |
methyl 5-nitro-2-piperazin-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-19-12(16)10-8-9(15(17)18)2-3-11(10)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZUYRBYEKFTPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester |
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